Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
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Overview
Description
Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: is a complex organic compound with the molecular formula C23H27N3O12S and a molecular weight of 569.538 g/mol . This compound is a derivative of sulfamethoxazole, a well-known antibiotic, and is often used in research settings for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester typically involves the acetylation of sulfamethoxazole followed by glucuronidation. The process begins with the acetylation of sulfamethoxazole using acetic anhydride in the presence of a catalyst such as pyridine. This is followed by the glucuronidation step, where the acetylated product is reacted with glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions are common, especially at the acetyl groups, which can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry .
Biology: In biological research, it is used to study the metabolism and excretion of sulfamethoxazole derivatives in various organisms .
Medicine: While not directly used as a therapeutic agent, it serves as a model compound in pharmacokinetic and pharmacodynamic studies to understand the behavior of sulfamethoxazole in the body .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drug formulations and delivery systems .
Mechanism of Action
The mechanism of action of Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its conversion to the active form of sulfamethoxazole in the body. Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Trimethoprim: Often used in combination with sulfamethoxazole for synergistic effects.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Uniqueness: Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its acetylated and glucuronidated structure, which makes it more suitable for specific research applications, particularly in studying drug metabolism and excretion .
Properties
Molecular Formula |
C23H27N3O12S |
---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]oxane-2-carboxylate |
InChI |
InChI=1S/C23H27N3O12S/c1-11-10-17(25-38-11)26(39(31,32)16-8-6-15(24)7-9-16)22-20(36-14(4)29)18(34-12(2)27)19(35-13(3)28)21(37-22)23(30)33-5/h6-10,18-22H,24H2,1-5H3/t18-,19-,20+,21-,22+/m0/s1 |
InChI Key |
AHMVLDWUQJUJDV-BIRZXAFVSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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